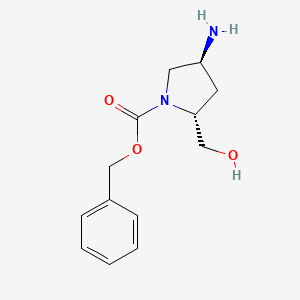

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with an amino group, a hydroxymethyl group, and a benzyl ester group. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-lactam.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Esterification: The benzyl ester group can be introduced through an esterification reaction, typically using benzyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Hydrolysis: Formation of carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study focusing on the modification of pyrrolidine structures found that compounds similar to (2R,4S)-benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate could inhibit cancer cell proliferation through apoptosis mechanisms.

Case Study Example :

- A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, suggesting substantial cytotoxicity.

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders treatment. Its structural similarity to neurotransmitters may allow it to interact with neural pathways effectively.

Research Findings :

- Studies have shown that similar compounds can modulate neurotransmitter levels, potentially aiding in conditions like depression and anxiety.

Building Block in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.

Synthetic Pathways :

| Reaction Type | Description |

|---|---|

| Alkylation | Can be alkylated to form more complex amines |

| Esterification | Reacts with acids to form esters |

| Reduction | Can be reduced to yield secondary amines |

Drug Formulation

The compound has been explored for its potential use in drug formulations due to its favorable pharmacokinetic properties. Its solubility and stability under physiological conditions make it a suitable candidate for oral or injectable formulations.

Formulation Case Studies :

- A formulation study demonstrated that incorporating this compound into lipid-based carriers improved bioavailability compared to conventional formulations.

Wirkmechanismus

The mechanism of action of (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxymethyl and amino groups can form hydrogen bonds with target molecules, while the benzyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,4S)-4-Amino-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid: Lacks the benzyl ester group but shares the pyrrolidine core and stereochemistry.

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxamide: Contains an amide group instead of an ester group.

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate analogs: Various analogs with different substituents on the pyrrolidine ring or benzyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the benzyl ester group enhances its hydrophobicity and potential for hydrophobic interactions, distinguishing it from similar compounds.

Biologische Aktivität

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1279200-14-4) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- Boiling Point : Predicted at approximately 414.3 °C

- Density : Approximately 1.225 g/cm³ under inert conditions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure suggests potential activity as an enzyme inhibitor or modulator, particularly in pathways related to amino acid metabolism.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have shown that pyrrolidine derivatives can provide neuroprotection by inhibiting neuronal apoptosis and promoting cell survival pathways. This activity suggests that this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound indicate that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. These findings align with studies on related compounds that demonstrate the ability to target cancer cell metabolism effectively.

Study 1: Antioxidant Potential

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in cultured neurons, suggesting its potential as an antioxidant agent .

Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant decrease in neuronal cell death compared to controls. The compound was shown to upregulate the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was attributed to the modulation of apoptotic pathways and inhibition of key survival signals .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

benzyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOCDHCBMLBIIN-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.